![molecular formula C20H17N5O4 B2847306 2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899946-28-2](/img/structure/B2847306.png)
2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
Scientific Research Applications
Sweetness Inhibition
The compound has been used in research related to sweetness inhibition . It has been found that the compound and its derivatives can competitively inhibit sweetness . This property makes it a potential candidate for use in the food industry, particularly in the development of low-sugar or sugar-free products.
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies . Researchers have synthesized various derivatives of the compound and studied their sweetness inhibitory activity. The results of these studies can provide valuable insights into the design of new sweetness inhibitors .
Halogen Substitution Studies
The compound has been used in halogen substitution studies . Researchers have synthesized halogenated derivatives of the compound and evaluated their sweetness inhibitory properties. These studies can help understand the effect of halogen substitution on the sweetness inhibition properties of the compound .
Electronic Tongue Evaluation
The compound and its derivatives have been evaluated using an electronic tongue . This is a valuable tool for evaluating the sweetness inhibitory properties of the compound and its derivatives .
Oxidation Studies
The compound has been used in oxidation studies . The major oxidation product of the compound has been identified, which can provide valuable information about its chemical behavior .
Food Quality Improvement
The compound could potentially be used to improve the eating quality of high-energy, sports, and traditional high-sugar foods . By inhibiting sweetness, the compound could help reduce the sugar content of these foods, making them healthier .
Mechanism of Action
Target of Action
The compound, 2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, is a kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling pathways, and their overactivation can lead to diseases such as cancer .
Mode of Action
This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This interaction can inhibit the activity of the kinase, preventing the overactivation of oncogenic pathways .
Biochemical Pathways
The compound affects the mTOR signaling pathway, which is present in cancer cell growth and development . By inhibiting this pathway, the compound can reduce the proliferation of cancer cells .
Result of Action
By inhibiting kinase activity, the compound can prevent the overactivation of oncogenic pathways, reducing the proliferation of cancer cells . This can lead to a decrease in tumor growth and potentially contribute to the treatment of cancer .
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-15-7-9-16(10-8-15)29-12-18(26)23-24-13-21-19-17(20(24)27)11-22-25(19)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNKNMXXAYAVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
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